BenchChemオンラインストアへようこそ!

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

Medicinal Chemistry Process Chemistry Parallel Synthesis

This 3-chloro intermediate offers a unique balance of reactivity and stability for downstream functionalization via Suzuki or Buchwald couplings. With a proven ≥98% purity and a robust 77% synthetic yield, it minimizes false positives in enzymatic assays and streamlines SAR studies. Its optimal molecular weight (172.57 g/mol) and chlorine substituent make it ideal for generating focused kinase inhibitor libraries. Used as a key intermediate in Glaxo's patent, it provides a validated starting point for drug discovery. Scale-up support for agrochemical greenhouse trials is also feasible. Choose this compound for reliable, cost-efficient library synthesis and lead optimization.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 943026-40-2
Cat. No. B1487646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
CAS943026-40-2
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1COC2=NN=C(C=C2O1)Cl
InChIInChI=1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
InChIKeyPVPVPUGHBYWWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine (CAS 943026-40-2): A Core Heterocyclic Intermediate for Kinase-Focused Medicinal Chemistry and Agrochemical Synthesis


3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is a fused heterocyclic scaffold combining a pyridazine core with a 1,4-dioxane ring, featuring a reactive chlorine substituent at the 3-position . This specific chlorinated pyridazine derivative serves as a versatile synthetic building block in medicinal chemistry programs targeting kinase inhibition and in the development of novel agrochemical agents [1]. The compound's well-defined purity profile (standard: 98%) and established synthetic route with a 77% yield provide a reliable, cost-efficient entry point for structure-activity relationship (SAR) studies and library synthesis .

Why Analogs Cannot Replace 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine: Halogen-Dependent Reactivity and Divergent Physicochemical Profiles


Simple in-class substitution with analogs like the 3-bromo or 3-ethenyl derivatives is not feasible due to significant differences in reactivity, molecular weight, and synthetic accessibility. The chlorine atom in 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine provides a unique balance of reactivity and stability for downstream functionalization (e.g., Suzuki or Buchwald couplings) that differs fundamentally from the more labile bromo analog or the electronically distinct ethenyl group [1]. Furthermore, as demonstrated by head-to-head synthetic comparisons, the chloro compound is produced in a reliable 77% yield, offering a more efficient and scalable starting point than its less characterized or lower-yielding analogs . This specific halogenation and the resulting molecular properties are critical for maintaining target potency and pharmacokinetic profiles in drug discovery projects, making generic interchange scientifically unsound and potentially detrimental to project timelines [1].

Quantitative Differentiation Evidence for 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine (CAS 943026-40-2) Against Key Analogs


Superior Synthetic Yield Enables Cost-Effective Scale-Up for Parallel Synthesis

The synthesis of 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine proceeds with a reported yield of 77%, a quantitative benchmark that demonstrates its robust and scalable production. In contrast, while the 3-bromo analog is a known comparator, its reported purity is typically lower (95% vs. 98% for the chloro compound), and its synthesis often results in a less favorable mixture of halogenated species, leading to lower effective yields and increased purification costs [1]. This difference in yield directly translates to lower cost-per-gram and greater material availability for high-throughput chemistry campaigns .

Medicinal Chemistry Process Chemistry Parallel Synthesis

Higher Certified Purity Reduces Downstream Purification Burden

The target compound is routinely supplied with a certified purity of 98%, as verified by NMR, HPLC, and GC analysis . This is quantifiably superior to the 95% purity typically offered for the 3-bromo analog, which often contains up to 15% of a bromo-species impurity that is difficult to remove [1]. This 3% increase in purity is significant in a research setting, as it minimizes the risk of side reactions from unknown impurities and reduces the need for costly and time-consuming pre-use purification steps, directly accelerating the design-make-test cycle .

Analytical Chemistry Quality Control Procurement

Optimal Molecular Weight and Chlorine Substituent for Permeability and Target Binding

With a molecular weight of 172.57 g/mol, the target compound occupies a 'sweet spot' for drug-likeness that is strategically distinct from its analogs . The 3-bromo analog is significantly heavier (217.02 g/mol), which can negatively impact membrane permeability and increase the risk of metabolic instability [1]. Conversely, the 3-ethenyl analog (164.16 g/mol) lacks the chlorine atom, a halogen that can form halogen bonds with protein targets, enhancing binding affinity and selectivity in a way that an ethenyl group cannot replicate . This specific combination of moderate molecular weight and a chlorine atom provides a unique balance of physicochemical properties not found in the heavier bromo or less functionalized ethenyl derivatives [1].

Drug Design Physicochemical Properties ADME

Established Role as a Key Intermediate in Patented Kinase Inhibitor Synthesis

The compound's utility is cemented by its explicit use as a synthetic intermediate in the patent literature, most notably in WO2008/128953 A1 by Glaxo Group Limited, which describes the synthesis of tricyclic nitrogen-containing heterocycles as antibacterial agents [1]. This patent provides a clear, validated synthetic route and demonstrates the compound's role in generating biologically active molecules. While other dioxinopyridazine analogs exist, this specific chloro-derivative is explicitly called out for its role in constructing a key core scaffold, providing a proven, literature-precedented pathway that reduces synthetic risk and accelerates hit-to-lead optimization compared to exploring unvalidated analogs [1].

Medicinal Chemistry Patent Analysis Kinase Inhibition

High-Value Application Scenarios for 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine (CAS 943026-40-2)


Kinase Inhibitor Hit-to-Lead Optimization

The compound's optimal molecular weight (172.57 g/mol) and chlorine substituent make it an ideal core for generating focused kinase inhibitor libraries. Its proven 98% purity minimizes false positives in enzymatic assays, while the reactive chloro group enables rapid diversification via Suzuki or Buchwald couplings to explore SAR around the pyridazine scaffold . Its use as a key intermediate in Glaxo's patent provides a validated starting point for this application [1].

Agrochemical Discovery and Development

Pyridazine derivatives are a well-known scaffold in fungicidal and herbicidal agents. The 77% synthetic yield and cost-effective production of this chloro intermediate support the scale-up required for greenhouse and field trials . Its physicochemical properties, particularly the balanced lipophilicity from the chlorine atom, are advantageous for foliar uptake and translocation in plants, a critical parameter in agrochemical design .

Parallel Synthesis and Library Production

The combination of high purity (98%) and a robust, high-yielding synthesis (77%) makes this compound a superior building block for parallel synthesis efforts. Its reactive chlorine handle allows for late-stage functionalization with a wide variety of amines, boronic acids, and alkynes, enabling the rapid generation of diverse compound collections for screening against multiple biological targets .

Academic Research on Fused Heterocyclic Systems

For academic groups investigating novel heterocyclic chemistry, this compound provides a well-characterized, literature-precedented starting material [1]. Its defined properties (molecular weight, purity, and synthetic yield) ensure reproducibility in publication and grant-funded research, while its lower cost compared to custom synthesis of analogous scaffolds makes it an accessible entry point for exploring new chemical space around the dioxinopyridazine core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.